

Application Notes and Protocols: In Vivo Imaging with Food Red 5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Food **Red 5**, also known by its Colour Index name C.I. 16150 and as Acid Red 26, is a sulfonated monoazo dye. While primarily used as a colorant, its inherent azo-bond chemistry presents a unique opportunity for development into sophisticated in vivo imaging agents. The core principle lies in the selective cleavage of the azo bond (-N=N-) under specific physiological conditions, such as the hypoxic environment characteristic of solid tumors. This cleavage can be harnessed to trigger a "turn-on" fluorescent signal, enabling high-contrast imaging of disease states.

This document provides detailed application notes and protocols for a representative Food **Red 5** derivative, FR5-NIR-Hypoxia-Probe, designed for the in vivo imaging of tumor hypoxia. This probe consists of Food **Red 5** acting as a quencher for a near-infrared (NIR) fluorophore, which is released and fluoresces upon azo bond reduction in hypoxic tissues.

FR5-NIR-Hypoxia-Probe: A Representative Derivative

Principle: FR5-NIR-Hypoxia-Probe is a "turn-on" fluorescent probe designed for the detection of hypoxic regions in vivo. The probe is initially non-fluorescent as the Food **Red 5** moiety quenches the emission of a conjugated near-infrared (NIR) fluorophore through Förster



Resonance Energy Transfer (FRET). In the presence of reductases overexpressed in hypoxic tumor environments, the azo bond of the Food **Red 5** component is cleaved. This cleavage releases the NIR fluorophore from the quenching effect of the azo dye, resulting in a significant increase in fluorescence intensity in the NIR spectrum, allowing for deep-tissue imaging with a high signal-to-noise ratio.

Structure:

- Fluorophore: A near-infrared cyanine dye (e.g., a modified Cy7) with an amine group for conjugation.
- Linker: A short, flexible linker to connect the fluorophore to the quencher.
- Quencher: A derivative of Food **Red 5** (Acid Red 26), functionalized for conjugation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the hypothetical FR5-NIR-Hypoxia-Probe, based on typical performance characteristics of similar azo-based hypoxia probes found in the literature.



Parameter	Value	Notes
Excitation Wavelength (λex)	750 nm	Optimal for the selected near-infrared fluorophore.
Emission Wavelength (λem)	780 nm	In the NIR window for deep tissue penetration and minimal autofluorescence.
Quantum Yield (Φ) - Quenched	< 0.01	In the absence of reductases, the probe is effectively non- fluorescent.
Quantum Yield (Φ) - Activated	> 0.20	Upon cleavage of the azo bond, a significant increase in fluorescence is observed.
"Turn-On" Ratio	> 20-fold	The ratio of fluorescence intensity after and before activation by reductases.
Molar Extinction Coefficient (ε)	> 150,000 M ⁻¹ cm ⁻¹	At the excitation wavelength of the NIR fluorophore.
In Vivo Half-Life	~ 2 hours	Allows for sufficient circulation and tumor accumulation.
Optimal Imaging Time Post- Injection	4 - 8 hours	Time window for maximal tumor accumulation and probe activation.

Experimental Protocols Protocol 1: Synthesis of FR5-NIR-Hypoxia-Probe

This protocol describes a representative synthesis of the FR5-NIR-Hypoxia-Probe.

Materials:

• 2,4-Dimethylaniline



- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Amine-functionalized near-infrared fluorophore (e.g., Amino-Cy7)
- Dimethylformamide (DMF)
- · Diethyl ether
- Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

- Diazotization of 2,4-Dimethylaniline:
 - Dissolve 2,4-dimethylaniline in a solution of hydrochloric acid and water, and cool to 0-5
 °C in an ice bath.
 - Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
 - Stir the mixture for 30 minutes to form the diazonium salt.
- Azo Coupling to form Carboxy-Functionalized Food Red 5:
 - In a separate flask, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid disodium salt in an aqueous sodium hydroxide solution and cool to 0-5 °C.
 - Slowly add the previously prepared diazonium salt solution to the naphthalene derivative solution.



- Maintain the pH of the reaction mixture between 8-9 by adding sodium hydroxide solution as needed.
- Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
- Acidify the mixture with hydrochloric acid to precipitate the carboxylated Food Red 5 derivative.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- Activation of Carboxyl Group:
 - Dissolve the carboxylated Food Red 5 derivative in anhydrous DMF.
 - Add EDC and NHS to the solution and stir at room temperature for 4 hours to form the NHS ester.
- · Conjugation with NIR Fluorophore:
 - Dissolve the amine-functionalized NIR fluorophore in anhydrous DMF.
 - Add the solution containing the activated Food Red 5 derivative to the fluorophore solution.
 - Stir the reaction mixture at room temperature overnight in the dark.
- Purification of FR5-NIR-Hypoxia-Probe:
 - Remove the DMF under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
 - Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: In Vivo Imaging of Tumor Hypoxia in a Mouse Model



Materials:

- Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
- FR5-NIR-Hypoxia-Probe
- Phosphate-buffered saline (PBS)
- · In vivo imaging system (IVIS) with appropriate filters for NIR fluorescence
- Anesthesia (e.g., isoflurane)

Procedure:

- · Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane.
 - Place the mouse in the imaging chamber of the IVIS.
- Baseline Imaging:
 - Acquire a pre-injection (baseline) fluorescence image of the mouse to determine the level of autofluorescence.
- Probe Administration:
 - Dissolve the FR5-NIR-Hypoxia-Probe in PBS to a final concentration of 1 mg/mL.
 - Inject the probe solution intravenously (e.g., via the tail vein) at a dose of 10 mg/kg body weight.
- Time-Course Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).
 - Maintain the mouse under anesthesia during each imaging session.

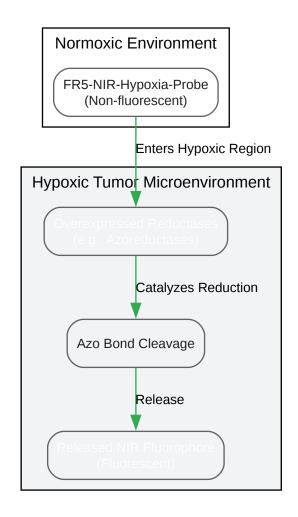


Image Analysis:

- Use the imaging software to quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) at each time point.
- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by the average fluorescence intensity of the background region.
- Ex Vivo Validation (Optional):
 - After the final imaging session, euthanize the mouse.
 - Excise the tumor and other major organs (e.g., liver, kidneys, spleen, heart, lungs).
 - Image the excised tissues ex vivo to confirm the biodistribution of the probe.

Visualizations Signaling Pathway of Probe Activation



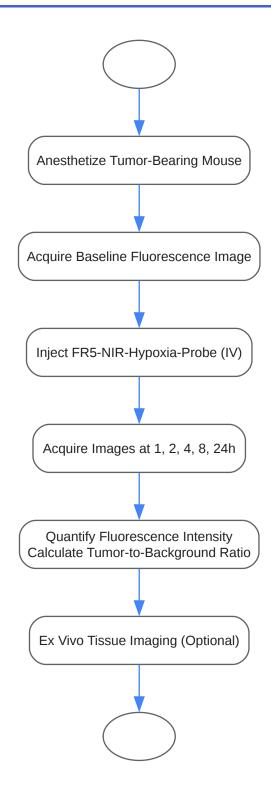


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Caption: Activation mechanism of the FR5-NIR-Hypoxia-Probe in a hypoxic tumor environment.

Experimental Workflow for In Vivo Imaging





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